molecular formula C8H4BrClN2 B1289443 6-Brom-2-chlorchinazolin CAS No. 882672-05-1

6-Brom-2-chlorchinazolin

Katalognummer: B1289443
CAS-Nummer: 882672-05-1
Molekulargewicht: 243.49 g/mol
InChI-Schlüssel: NYQBZJFZEZEXFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-chloroquinazoline (6-Br-2-Cl-QZ) is a heterocyclic aromatic compound that is used in various applications in the scientific research field. It is an aromatic compound with a unique structure that has been used in various applications such as drug discovery, chemical synthesis, and materials science. 6-Br-2-Cl-QZ is a versatile and useful compound that can be used in a variety of ways.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antagonistensynthese

6-Brom-2-chlorchinazolin dient als wichtiges Zwischenprodukt bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. So wurde es beispielsweise zur Herstellung von Ghrelinrezeptor- und Vasopressin-V1b-Rezeptorantagonisten verwendet . Diese Verbindungen haben potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Kachexie, Fettleibigkeit und affektiven Störungen.

Krebsbehandlung: Tyrosinkinase-Inhibitoren

Diese Verbindung spielt eine wichtige Rolle bei der Entwicklung von Tyrosinkinase-Inhibitoren wie Lapatinib . Lapatinib wird zur Behandlung von Brustkrebs eingesetzt und zielt dabei sowohl auf EGFR- als auch auf HER2-Rezeptoren ab, um die Proliferation von Krebszellen zu hemmen.

Chemische Synthese: Kreuzkupplungsreaktionen

In der chemischen Synthese wird this compound in metallkatalysierten Kreuzkupplungsreaktionen eingesetzt . Diese Reaktionen sind von grundlegender Bedeutung bei der Herstellung komplexer Moleküle für die Materialwissenschaften und die Pharmazeutik und zeigen die Rolle der Verbindung bei der Weiterentwicklung der synthetischen Chemie.

Safety and Hazards

Safety data for 6-Bromo-2-chloroquinazoline suggests that it should be handled with care. Skin contact should be avoided, and suitable gloves and eye protection should be worn when handling the compound .

Biochemische Analyse

Biochemical Properties

6-Bromo-2-chloroquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can lead to the modulation of signaling pathways that are crucial for cell growth and differentiation. The compound’s ability to inhibit kinases makes it a valuable tool in studying signal transduction and cellular communication .

Cellular Effects

The effects of 6-Bromo-2-chloroquinazoline on cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Additionally, 6-Bromo-2-chloroquinazoline can induce apoptosis, or programmed cell death, in certain cell types, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 6-Bromo-2-chloroquinazoline exerts its effects through binding interactions with biomolecules. It can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including the suppression of oncogenic signaling pathways and the induction of cell cycle arrest. Furthermore, 6-Bromo-2-chloroquinazoline can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-2-chloroquinazoline have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to 6-Bromo-2-chloroquinazoline can lead to sustained inhibition of kinase activity and persistent changes in cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-chloroquinazoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, 6-Bromo-2-chloroquinazoline can induce adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .

Metabolic Pathways

6-Bromo-2-chloroquinazoline is involved in various metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with cellular components, potentially leading to cytotoxic effects. Understanding the metabolic pathways of 6-Bromo-2-chloroquinazoline is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, 6-Bromo-2-chloroquinazoline is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. Additionally, 6-Bromo-2-chloroquinazoline can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 6-Bromo-2-chloroquinazoline is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 6-Bromo-2-chloroquinazoline can localize to the nucleus, where it interacts with nuclear proteins and modulates gene expression. This subcellular localization is essential for understanding the precise mechanisms through which the compound exerts its effects .

Eigenschaften

IUPAC Name

6-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQBZJFZEZEXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591582
Record name 6-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882672-05-1
Record name 6-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 6-bromoquinazolin-2-ol (9.72 g, 40 mmol) in phosphorus oxychloride (100 mL) was refluxed for 5 hours. The reaction was cooled to room temperature, and most of phosphorus oxychloride was removed under reduced pressure. The residue was dropwise added to ice water (500 mL), and the resulting precipitate was collected by the filtration to give the title compound (9 g, 87%) as a yellow solid. MS (ES+) C8H3BrClFN2 requires: 260, 262, found: 261, 263 [M+H]+.
Quantity
9.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

A solution of 6-bromoquinazolin-2-ol (31) (6.0 g, 26.7 mmol) in POCl3 (80 mL) was refluxed at 110° C. for 5 hours. An aliquot of the reaction mixture was analyzed by LCMS and indicated that the reaction had proceeded to completion. Most of POCl3 was removed under reduced pressure, and the residue was added dropwise to ice water (500 mL). The resulting precipitate was collected via filtration as a yellow solid (3.5 g, 54%). MS (ES+) C8H4BrClN2 requires: 242. found: 243, 245 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-chloroquinazoline
Reactant of Route 2
6-Bromo-2-chloroquinazoline
Reactant of Route 3
6-Bromo-2-chloroquinazoline
Reactant of Route 4
6-Bromo-2-chloroquinazoline
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-chloroquinazoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-chloroquinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.